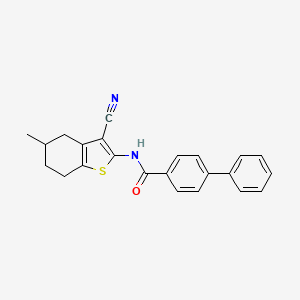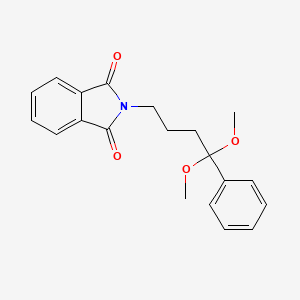
2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (abbreviated as 4,4-DMPB-I-3-D) is a compound belonging to the class of isoindolinones, which are heterocyclic organic compounds containing a six-member ring with two nitrogen atoms. 4,4-DMPB-I-3-D has been studied for its potential applications in organic synthesis and for its potential physiological effects.
科学的研究の応用
Structural Characterization and Spectroscopy
NMR Spectroscopy and Structural Analysis A study by Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to unequivocally prove the identity of a closely related isoindoline-1,3-dione derivative. This study highlights the importance of NMR spectroscopy in elucidating the structure of complex organic compounds (Dioukhane et al., 2021).
X-Ray Crystallography for Structural Determination The crystal structure of an organo-amino compound similar to the target molecule was determined using single-crystal X-ray diffraction by Alami Anouar et al. (2019). This method confirmed the compound's crystallization in the monoclinic system, providing detailed structural insights (Alami Anouar et al., 2019).
Biological Activity
Evaluation as AChE Inhibitor Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione for its activity as an AChE inhibitor, a key enzyme implicated in Alzheimer’s disease. The study found that this compound exhibits good competitive inhibition on AChE, suggesting potential therapeutic applications (Andrade-Jorge et al., 2018).
Photophysical Properties
Solvatochromic Behavior and Dipole Moments A novel phthalimide derivative containing an isoindole moiety was synthesized and its solvatochromic behavior was investigated by Akshaya et al. (2016). The study aimed to estimate the ground and singlet excited state dipole moments, highlighting the compound's potential in understanding solvent interactions and designing materials with specific electronic properties (Akshaya et al., 2016).
特性
IUPAC Name |
2-(4,4-dimethoxy-4-phenylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-20(25-2,15-9-4-3-5-10-15)13-8-14-21-18(22)16-11-6-7-12-17(16)19(21)23/h3-7,9-12H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXQQBFHXVGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2612597.png)
![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2612601.png)
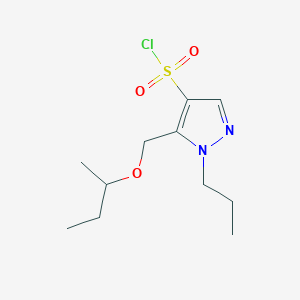
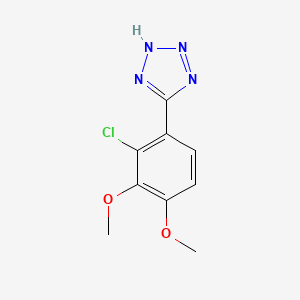
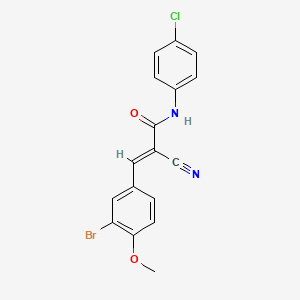

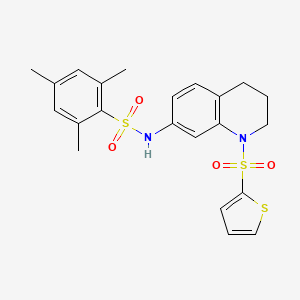
![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)
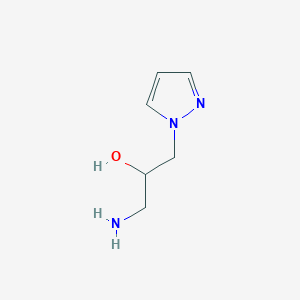
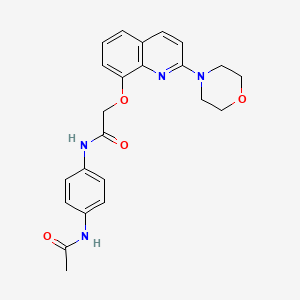
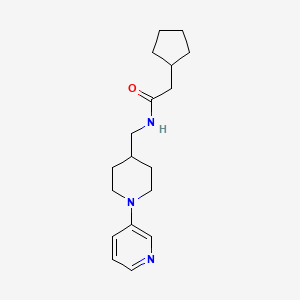
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)
